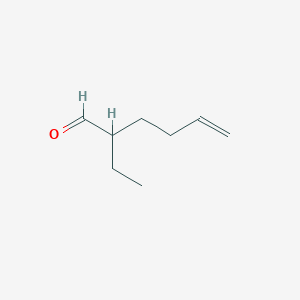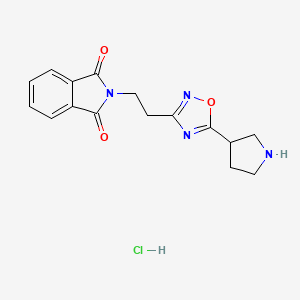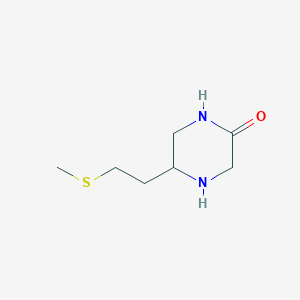
(S)-5-(2-Methylsulfanyl-ethyl)-piperazin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-5-(2-Methylsulfanyl-ethyl)-piperazin-2-one is a chemical compound with the molecular formula C7H14N2OS It is a piperazine derivative, characterized by the presence of a methylsulfanyl group attached to an ethyl chain, which is further connected to the piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-5-(2-Methylsulfanyl-ethyl)-piperazin-2-one typically involves the alkylation of piperazine derivatives. One common method includes the reaction of piperazine with 2-bromoethyl methyl sulfide under basic conditions to introduce the methylsulfanyl-ethyl group. The reaction is usually carried out in a polar aprotic solvent such as acetonitrile or dimethylformamide (DMF) at elevated temperatures to facilitate the alkylation process .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as crystallization or chromatography are employed to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
(S)-5-(2-Methylsulfanyl-ethyl)-piperazin-2-one undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the methylsulfanyl group, typically using reducing agents such as lithium aluminum hydride.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where the nitrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Piperazine derivatives without the methylsulfanyl group.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
(S)-5-(2-Methylsulfanyl-ethyl)-piperazin-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-5-(2-Methylsulfanyl-ethyl)-piperazin-2-one involves its interaction with specific molecular targets. The piperazine ring can act as a ligand, binding to receptors or enzymes and modulating their activity. The methylsulfanyl group may enhance the compound’s lipophilicity, facilitating its passage through biological membranes and increasing its bioavailability .
Comparison with Similar Compounds
Similar Compounds
- (2Z)-2-[2-(Methylsulfanyl)ethyl]-2-butenedioate
- 2-(Methylsulfanyl)-6-polyfluoroalkylpyrimidin-4(3H)-one
- 2-(Methylsulfanyl)ethanamine
Uniqueness
(S)-5-(2-Methylsulfanyl-ethyl)-piperazin-2-one is unique due to its specific structural features, including the combination of a piperazine ring with a methylsulfanyl-ethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C7H14N2OS |
|---|---|
Molecular Weight |
174.27 g/mol |
IUPAC Name |
5-(2-methylsulfanylethyl)piperazin-2-one |
InChI |
InChI=1S/C7H14N2OS/c1-11-3-2-6-4-9-7(10)5-8-6/h6,8H,2-5H2,1H3,(H,9,10) |
InChI Key |
PZXMMJKHYAVEFA-UHFFFAOYSA-N |
Canonical SMILES |
CSCCC1CNC(=O)CN1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



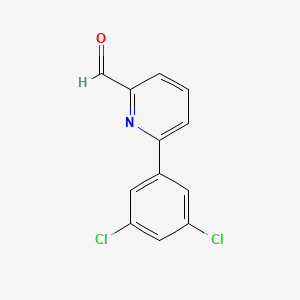

![7-Methyl-2-phenyl-3-piperazin-1-yl-methylimidazo[1,2-a]pyridine](/img/structure/B14862994.png)
![[(4aR,5S,7R,8S,8aR)-5-acetyloxy-4a-(acetyloxymethyl)-7,8-dimethyl-8-[2-[(E)-2-methylbut-2-enoyl]oxy-2-(5-oxo-2H-furan-3-yl)ethyl]spiro[2,3,5,6,7,8a-hexahydro-1H-naphthalene-4,2'-oxirane]-1-yl] (E)-2-methylbut-2-enoate](/img/structure/B14862995.png)
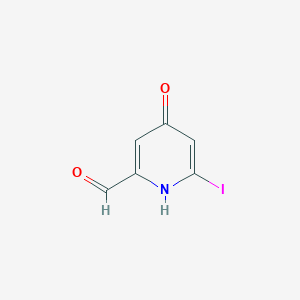

![7,7-Difluoro-6-(thiophen-3-yl)-3-azabicyclo[4.1.0]heptane hydrochloride](/img/structure/B14863012.png)
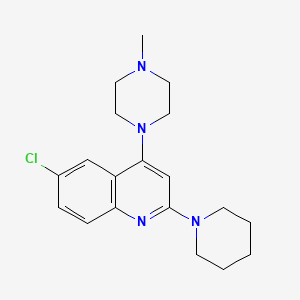

![3-Bromo-2-cyclopropylfuro[2,3-b]quinoxaline](/img/structure/B14863030.png)
![Methyl 5,6,7,8-tetrahydropyrido[4,3-D]pyrimidin-2-ylacetate](/img/structure/B14863033.png)
